molecular formula C16H12BrN3O2S3 B12133042 3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide

3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B12133042
M. Wt: 454.4 g/mol
InChI Key: BNKDTXYGOOEWJM-XFXZXTDPSA-N
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Description

3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features a thiazolidinone core, a thiazole ring, and a bromobenzylidene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thioamide with an α-haloketone under basic conditions.

    Introduction of the Bromobenzylidene Moiety: The bromobenzylidene group is introduced via a condensation reaction between the thiazolidinone core and 4-bromobenzaldehyde in the presence of a suitable base.

    Attachment of the Thiazole Ring: The final step involves the coupling of the intermediate with 1,3-thiazole-2-amine under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core and the thiazole ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The bromine atom in the bromobenzylidene moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, 3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are being explored in medicine. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone core and the thiazole ring are key structural features that enable binding to these targets, leading to modulation of biological pathways. The bromobenzylidene moiety may also contribute to the compound’s activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide
  • 3-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide
  • 3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide

Uniqueness

The uniqueness of 3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide lies in the presence of the bromobenzylidene moiety, which imparts distinct electronic and steric properties. This makes it different from its analogs with other substituents, such as chlorine, fluorine, or methyl groups. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C16H12BrN3O2S3

Molecular Weight

454.4 g/mol

IUPAC Name

3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C16H12BrN3O2S3/c17-11-3-1-10(2-4-11)9-12-14(22)20(16(23)25-12)7-5-13(21)19-15-18-6-8-24-15/h1-4,6,8-9H,5,7H2,(H,18,19,21)/b12-9-

InChI Key

BNKDTXYGOOEWJM-XFXZXTDPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3)Br

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3)Br

Origin of Product

United States

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